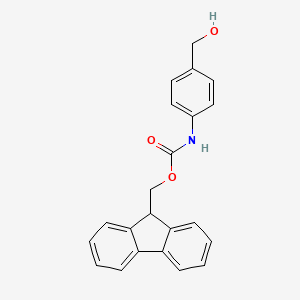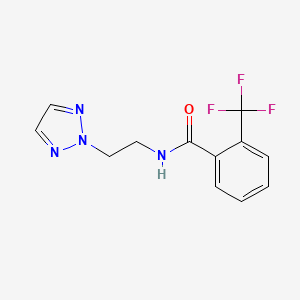methanone CAS No. 260553-17-1](/img/structure/B2584198.png)
[2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone, also known as fluorophenylpyrrolidinyl ketone (FPPK), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. FPPK is a member of the cathinone family and is structurally similar to other psychoactive compounds such as methamphetamine and cocaine. However, FPPK has unique properties that make it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
Molecular Structure and Physicochemical Properties
"2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone" shares structural similarities with compounds studied for their physicochemical properties. The compounds studied, like boric acid ester intermediates with benzene rings, were synthesized through multi-step reactions and structurally confirmed using various spectroscopic methods. Conformational and crystallographic analyses were performed, and the molecular structures were validated through density functional theory (DFT). This comprehensive study revealed the molecular electrostatic potential, frontier molecular orbitals, and additional physicochemical properties of the compounds, offering insights into their stability, reactivity, and potential applications in various fields of scientific research (Huang et al., 2021).
Crystallography and Conformational Analysis
Similar compounds have been investigated for their crystal and molecular structure, emphasizing the importance of understanding the spatial arrangement and conformation for applications in material science and pharmacology. The research presents detailed crystallographic and conformational analysis, which forms the basis for understanding the interaction of these compounds with other molecules, which is crucial for drug design and material engineering (Eckhardt et al., 2020).
Synthesis and Antitumor Evaluation
Compounds structurally related to “2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone” have been synthesized and evaluated for their antitumor activities. These studies provide valuable insights into the potential therapeutic applications of such compounds and the importance of structural modifications to enhance their effectiveness against various cancer cell lines (Racané et al., 2006).
Material Sciences and Polymer Chemistry
Research has been conducted on compounds with structural similarities in the context of material sciences, particularly focusing on their stability, solubility, and thermal properties. These studies contribute to the development of new materials with specific characteristics, such as high thermal stability and enhanced solubility, which are valuable in various industrial applications (Sabbaghian et al., 2015).
The scientific research applications of “2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone” are diverse, spanning from detailed molecular structure analysis and physicochemical properties to potential therapeutic uses and material science applications. The synthesis and structural elucidation of related compounds lay the groundwork for further exploration in these domains.
Propiedades
IUPAC Name |
(2-fluoro-3-nitro-6-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-14-12(19(21)22)6-5-11(17-7-1-2-8-17)13(14)15(20)18-9-3-4-10-18/h5-6H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDWMVQYLKACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2584119.png)
![4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2584120.png)
![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2584123.png)


![Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2584128.png)


![N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2584134.png)
![N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2584135.png)

![tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate](/img/structure/B2584138.png)